

The Discovery and Enduring Legacy of Amphotericin B: A Technical Guide

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Compound Name: *Amphotericin b*

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Introduction

Amphotericin B, a polyene macrolide antibiotic, stands as a landmark discovery in the field of medical mycology. For decades, it has been a cornerstone in the treatment of severe, life-threatening fungal infections. Despite the development of newer antifungal agents, **Amphotericin B** retains its relevance due to its broad spectrum of activity and low incidence of resistance. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying **Amphotericin B**, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Timeline

Amphotericin B was first isolated in 1955 by a team of researchers—Donovick, Gold, Pagano, and Stout—at the Squibb Institute for Medical Research.^[1] The discovery stemmed from the screening of soil microorganisms for antifungal properties. A strain of a filamentous bacterium, later identified as *Streptomyces nodosus*, was isolated from a soil sample collected in the Orinoco River region of Venezuela.^{[1][2]} This particular strain, designated M-4575, was found to produce two antifungal substances: Amphotericin A and **Amphotericin B**.^{[2][3]} Subsequent in vitro studies revealed that **Amphotericin B** possessed superior antifungal activity.^[2]

Following its discovery, **Amphotericin B** was licensed for medical use in 1959 and quickly became the only effective therapy for invasive fungal diseases until the advent of azole antifungals in the early 1980s.^{[1][2]} A significant challenge in its early clinical application was its poor solubility in water.^[4] This was overcome by formulating it with sodium deoxycholate,

which forms a micellar suspension suitable for intravenous administration.[4] Later, to mitigate its notable toxicity, particularly nephrotoxicity, lipid-based formulations were developed and introduced, including liposomal **Amphotericin B** (L-AMB) and **Amphotericin B** lipid complex (ABLC).[1][5][6]

Key Milestones in the History of **Amphotericin B**

Year	Event	Significance
1955	Isolation of Amphotericin A and B from <i>Streptomyces nodosus</i> by researchers at the Squibb Institute for Medical Research. [1][2]	Discovery of a potent new class of antifungal agents.
1959	Amphotericin B is licensed for medical use.[1]	Introduction of the first effective systemic antifungal drug.
Early 1980s	Development of azole antifungals.	Emergence of alternative therapies for systemic fungal infections.
1990s	Introduction of lipid-based formulations of Amphotericin B.	A major step in reducing the drug's toxicity and improving its therapeutic index.

Experimental Protocols

Fermentation of *Streptomyces nodosus* for **Amphotericin B** Production

The production of **Amphotericin B** is achieved through the fermentation of *Streptomyces nodosus*. The following protocol is a generalized representation based on described methodologies.

Materials:

- A high-yield strain of *Streptomyces nodosus* (e.g., ATCC 14899 or a mutated high-yield strain).[7]
- Seed culture medium (e.g., peptone, yeast extract, glucose, sodium chloride, calcium carbonate in water, pH 7.0-7.2).[8]
- Fermentation medium (e.g., glucose, cottonseed meal, CaCO_3 , K_2HPO_4 in water, pH 7.0).
- Shake flasks or a bioreactor.
- Incubator shaker.
- pH meter and adjusting solutions (e.g., ammonium hydroxide).[7]

Procedure:

- **Seed Culture Preparation:** Inoculate the seed culture medium with a spore colony of *S. nodosus*. Incubate at 26°C with shaking (e.g., 200 rpm) for approximately 48 hours to obtain a seed culture.
- **Inoculation:** Transfer the seed culture to the fermentation medium in a shake flask or bioreactor. The inoculation volume is typically around 10% (v/v).
- **Fermentation:** Incubate the culture at 26°C with agitation (e.g., 100-200 rpm in a bioreactor). [7] Maintain the pH of the culture between 6.6 and 6.9 using a suitable pH control agent like ammonium hydroxide.[7] The fermentation is typically carried out for 4-6 days.
- **Fed-Batch Strategy (Optional):** To enhance yield, a fed-batch strategy can be employed. This involves adding a concentrated glucose solution at specific time points during the fermentation (e.g., at 30, 50, and 70 hours) to maintain an optimal glucose concentration.[7]

Isolation and Purification of Amphotericin B

The following is a general protocol for the extraction and purification of **Amphotericin B** from the fermentation broth.

Materials:

- Fermentation broth containing *S. nodosus* mycelium.
- Methanol.
- Acetone.
- Sodium iodide or sodium thiocyanate.
- N,N-dimethylformamide (DMF).
- Water.
- Centrifuge or filtration apparatus.
- Crystallization vessel.

Procedure:

- Mycelium Collection: Separate the wet mycelium from the fermentation broth by centrifugation or filtration.[7]
- Extraction: The dried mycelium is extracted with methanol to solubilize the **Amphotericin B**. [7] An alternative method involves suspending the starting material in acetone or methanol saturated with sodium iodide or sodium thiocyanate.[9]
- Filtration: The extract is filtered to remove insoluble materials.[7][9]
- Crystallization: The filtered extract containing **Amphotericin B** is added to a solvent mixture, for example, comprised of N,N-dimethylformamide, water, and methanol.[9] The slurry is heated to approximately 50-52°C to promote the crystallization of **Amphotericin B**. [9]
- Collection and Drying: The **Amphotericin B** crystals are collected, washed with a solvent like methanol, and then dried.[7]

Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

- Fungal isolate (e.g., *Candida albicans*).
- Standardized inoculum of the fungal isolate ($0.5\text{--}2.5 \times 10^3$ cells/ml).[\[10\]](#)
- **Amphotericin B** stock solution.
- RPMI-1640 medium.
- 96-well microtiter plates.
- Incubator.
- Microplate reader (optional).

Procedure:

- Serial Dilution: Prepare serial two-fold dilutions of **Amphotericin B** in RPMI-1640 medium in the wells of a 96-well plate.
- Inoculation: Add a standardized inoculum of the fungal suspension to each well. Include a drug-free control well (growth control) and a yeast-free control well (sterility control).[\[10\]](#)
- Incubation: Incubate the microtiter plates at 37°C for a specified period (e.g., 24 or 48 hours).
- MIC Determination: The MIC is the lowest concentration of **Amphotericin B** that shows no visible growth of the fungus. This can be assessed visually or by using a microplate reader to measure optical density.

Quantitative Data

Minimum Inhibitory Concentration (MIC) Data

The MIC of **Amphotericin B** varies depending on the fungal species and the specific strain. The following table summarizes representative MIC values.

Fungal Species	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Candida albicans	0.125 - 1	0.25	0.5
Candida krusei	8	-	-
Azole-resistant C. albicans	16	-	-
Candida species (general)	0.0625 - 4	-	-

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.[\[11\]](#)

Toxicity Data (LD₅₀)

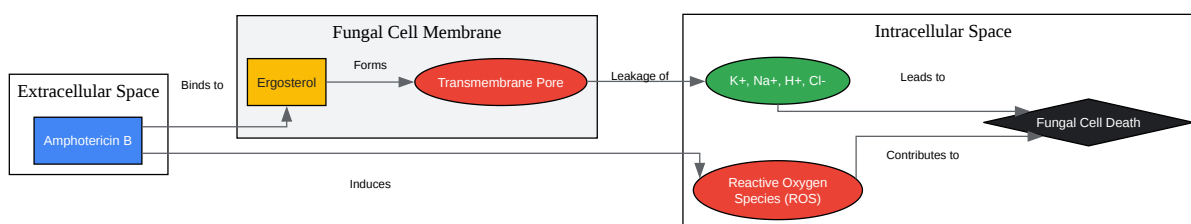
The toxicity of **Amphotericin B** is a significant clinical consideration. The LD₅₀ (lethal dose for 50% of the test population) provides a measure of acute toxicity.

Animal Model	Route of Administration	LD ₅₀ Value
Rat	Oral	>5 g/kg [12] [13]
Mouse	Oral	280 mg/kg [14]
Mouse	Intravenous	4 mg/kg [15]
Mouse	Intraperitoneal	27,740 µg/kg [14]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of **Amphotericin B** involves its interaction with ergosterol, the principal sterol in the fungal cell membrane.[\[2\]](#)[\[16\]](#) This binding leads to the formation of transmembrane channels or pores.[\[2\]](#)[\[17\]](#)[\[18\]](#) These pores disrupt the permeability of the cell membrane, causing the leakage of monovalent ions (K⁺, Na⁺, H⁺, and Cl⁻) and other small molecules, which ultimately leads to fungal cell death.[\[2\]](#)[\[17\]](#)[\[18\]](#)

While **Amphotericin B** has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its toxicity.[18] In addition to pore formation, there is evidence that **Amphotericin B** can also induce oxidative stress within the fungal cell, contributing to its antifungal activity.[2][17] Another proposed mechanism is the sequestration of ergosterol, which disrupts the stability and function of the fungal cell membrane.[17]

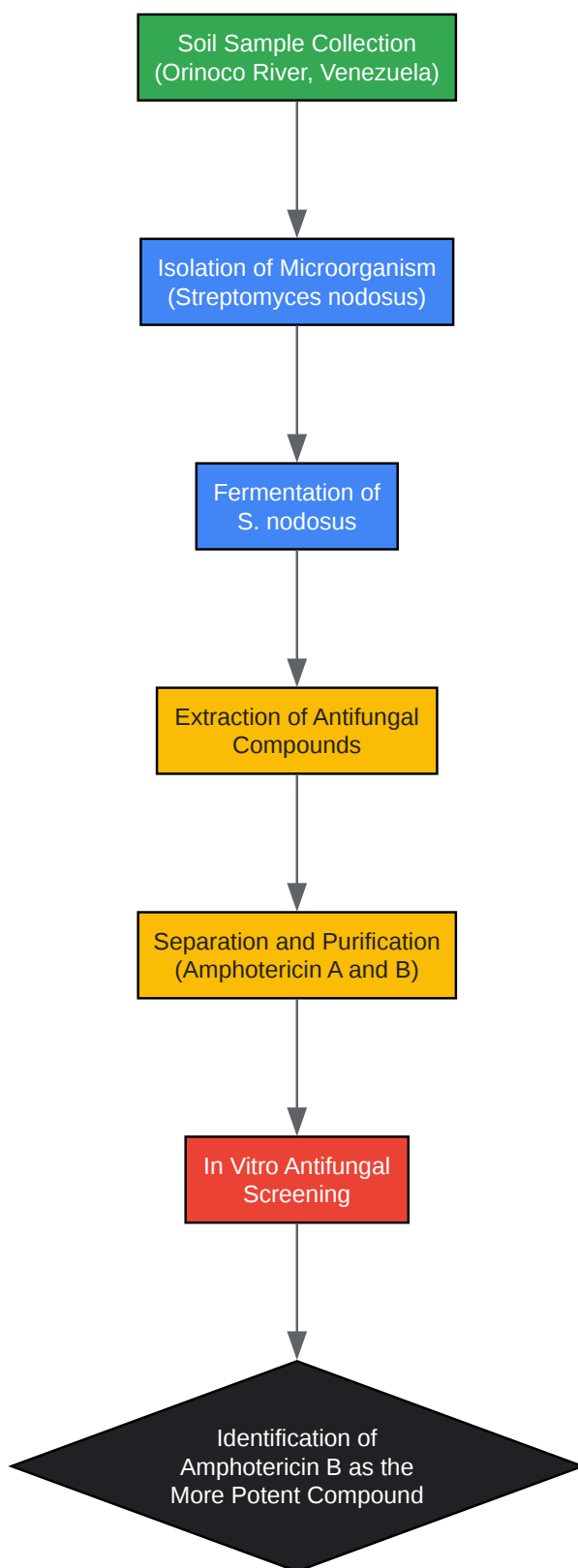


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Caption: Mechanism of action of **Amphotericin B** on the fungal cell.

Experimental and Discovery Workflow

The discovery of **Amphotericin B** followed a systematic workflow common in natural product drug discovery.



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Caption: Workflow for the discovery and isolation of **Amphotericin B**.

Conclusion

The discovery of **Amphotericin B** was a pivotal moment in the fight against systemic fungal infections. Its journey from a soil microorganism to a life-saving therapeutic agent is a testament to the power of natural product screening and drug development. While challenges related to its toxicity persist, the development of lipid-based formulations has significantly improved its safety profile. A thorough understanding of its history, the experimental methodologies behind its production and testing, and its mechanism of action remains crucial for the ongoing development of new and improved antifungal therapies.

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